molecular formula C10H13NO2 B3033867 (E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1233858-29-1

(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B3033867
CAS RN: 1233858-29-1
M. Wt: 179.22 g/mol
InChI Key: XWBWCQRTMKRLQZ-VOTSOKGWSA-N
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Description

(E)-3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as DMAF, is a synthetic organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, and a building block for synthesizing a variety of other compounds.

Scientific Research Applications

Synthesis and Derivative Formation

(E)-3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one and its derivatives are significant in the field of organic synthesis. They serve as intermediates in synthesizing a variety of biologically active compounds, such as osimertinib, an anticancer drug. The compound has been used to create derivatives with potential biological activities, including small molecule anti-cancer drugs (Zou, Jiang, Jia, & Zhu, 2018). Additionally, reactions of this compound with N-nucleophiles have led to the formation of various derivatives, such as arylaminoprop-2-en-1-one derivatives and pyrazole, isoxazole, and pyrimidinethione derivatives, showing its versatility as a building block in synthetic chemistry (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Antimicrobial Effects

Some derivatives of (E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one have shown moderate effects against bacterial and fungal species, indicating potential antimicrobial applications. This highlights the compound's role in contributing to the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Photophysical Applications

In the realm of photophysics, derivatives of this compound have been explored for their nonlinear optical properties. Studies on pyrene derivatives of the compound have indicated its potential in developing lossless broadband nonlinear refraction materials. Such materials are crucial in optical technologies like laser systems and optical limiters (Wu et al., 2017).

Chemosensor Development

The compound has also been utilized in the development of chemosensors, particularly for the detection of metal ions. A novel derivative was synthesized and characterized as a fluorescent chemosensor, demonstrating selectivity and sensitivity towards Fe+3 ions. This indicates its potential in environmental monitoring and analytical chemistry (Singh, Sindhu, & Khurana, 2014).

Mechanistic and Theoretical Studies

The compound has been a subject in theoretical studies, particularly in understanding the mechanism and regioselectivity of chemical reactions like 1,3-dipolar cycloaddition. Such studies provide insights into the reaction mechanisms at the molecular level, aiding in the design of more efficient synthetic pathways (Moeinpour & Khojastehnezhad, 2015).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWCQRTMKRLQZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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